4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and an oxane (tetrahydropyran) ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Formation of the Pyrimidine Ring: This can be synthesized by the condensation of β-diketones with amidines.
Coupling Reactions: The piperazine and pyrimidine rings are then coupled using appropriate reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in the treatment of schizophrenia.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: Another piperazine-pyrimidine derivative.
Uniqueness
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to the presence of the oxane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C18H24N6O |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine |
InChI |
InChI=1S/C18H24N6O/c1-14-11-19-18(20-12-14)24-6-4-23(5-7-24)17-10-16(21-13-22-17)15-2-8-25-9-3-15/h10-13,15H,2-9H2,1H3 |
InChI Key |
DQJGRTNEMGTEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4 |
Origin of Product |
United States |
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